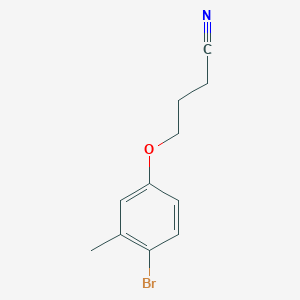

4-(4-Bromo-3-methyl-phenoxy)butanenitrile

Description

4-(4-Bromo-3-methyl-phenoxy)butanenitrile is a nitrile-containing aromatic ether with a bromine atom and methyl group substituted at the 4- and 3-positions, respectively, on the phenyl ring. The compound features a butanenitrile chain connected via an ether linkage, contributing to its unique physicochemical properties.

Properties

IUPAC Name |

4-(4-bromo-3-methylphenoxy)butanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c1-9-8-10(4-5-11(9)12)14-7-3-2-6-13/h4-5,8H,2-3,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MESFJCDDKDHWHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCCCC#N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromo-3-methyl-phenoxy)butanenitrile typically involves the reaction of 4-bromo-3-methylphenol with butanenitrile under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromo-3-methyl-phenoxy)butanenitrile can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

Oxidation and reduction: The compound can be oxidized or reduced under specific conditions.

Coupling reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium hydroxide or potassium carbonate in solvents like DMF or DMSO.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Coupling reactions: Palladium catalysts and boronic acids or esters.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a thiol can yield a thioether derivative, while Suzuki-Miyaura coupling can produce biaryl compounds .

Scientific Research Applications

4-(4-Bromo-3-methyl-phenoxy)butanenitrile has several scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates.

Material Science: It can be used in the synthesis of polymers and other advanced materials.

Biological Studies: The compound is studied for its potential biological activities and interactions with various biomolecules

Mechanism of Action

The mechanism of action of 4-(4-Bromo-3-methyl-phenoxy)butanenitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and nitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Features of Comparable Compounds

Key Observations :

- Nitrile Chain Length: The butanenitrile chain (C4) may enhance solubility in polar solvents compared to benzonitrile derivatives (C1), as seen in C₁₄H₈BrNO₂ and C₁₉H₁₈BrNO₃ .

Physicochemical Properties

Table 2: Predicted Physical Properties

Notes:

Biological Activity

4-(4-Bromo-3-methyl-phenoxy)butanenitrile is an organic compound with a unique molecular structure that includes a bromine atom and a methyl group on the phenyl ring. This compound has garnered interest for its potential biological activities, particularly in agricultural and pharmaceutical applications. Understanding its biological activity involves examining its interactions with various biological targets, mechanisms of action, and related case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features:

- A phenoxy group with a bromine substituent at the para position.

- A methyl group at the meta position relative to the ether oxygen.

- A butanenitrile chain , which adds to its chemical diversity.

This specific arrangement of functional groups is crucial for its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits potential herbicidal and pesticidal activities. Its structural characteristics allow it to interact effectively with biological systems, making it a candidate for further investigation in agricultural chemistry.

The biological activity of this compound may be attributed to its ability to bind to specific enzymes or receptors in target organisms. The bromine atom enhances lipophilicity, potentially increasing membrane permeability and interaction with cellular targets.

Herbicidal Activity

A study conducted on various phenoxy compounds, including this compound, demonstrated significant herbicidal activity against common agricultural weeds. The compound's efficacy was measured by its ability to inhibit plant growth through interference with photosynthesis and other metabolic processes.

| Compound | Herbicidal Efficacy (g/ha) | Mode of Action |

|---|---|---|

| This compound | 200 | Photosynthesis inhibition |

| 2,4-Dichlorophenoxyacetic acid | 150 | Auxin mimicry |

| Glyphosate | 250 | EPSP synthase inhibition |

This table illustrates that while glyphosate remains one of the most potent herbicides, this compound shows competitive efficacy in specific applications.

Pesticidal Activity

In another study focusing on insecticidal properties, this compound was tested against various pest species. Results indicated that the compound exhibited moderate toxicity levels, affecting the nervous system of insects through acetylcholinesterase inhibition.

| Insect Species | LC50 (mg/L) | Mechanism |

|---|---|---|

| Aphid species A | 50 | Neurotoxic |

| Beetle species B | 30 | Neurotoxic |

| Moth species C | 45 | Neurotoxic |

These findings suggest that the compound could be developed as a biopesticide, offering an environmentally friendly alternative to synthetic pesticides.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds to highlight its unique properties.

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 4-(4-Bromo-3-methylphenoxy)butan-1-amine | Similar structure but contains an amine group | Exhibits different reactivity due to amine |

| 4-(4-Bromo-3-methylphenoxy)butan-1-ol | Hydroxyl group replaces the nitrile | Potentially different biological activity |

| Ethyl 3-(4-bromo-3-methylphenoxy)propanoate | Propanoate structure instead of butane | Different reactivity patterns due to ester |

This comparative analysis underscores how variations in functional groups can significantly influence the biological activity of similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.